2-ethenylpyridine-4-carbaldehyde

Catalog No.
S6539445
CAS No.
1824099-80-0
M.F
C8H7NO
M. Wt
133.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethenylpyridine-4-carbaldehyde

CAS Number

1824099-80-0

Product Name

2-ethenylpyridine-4-carbaldehyde

Molecular Formula

C8H7NO

Molecular Weight

133.1

2-Ethenylpyridine-4-carbaldehyde, also known as 2-vinylisonicotinaldehyde, is an organic compound with the molecular formula C8H7NOC_8H_7NO and a molecular weight of 133.15 g/mol. It features a pyridine ring substituted with an ethenyl group and an aldehyde functional group at the 4-position. This compound is characterized by its potential for various chemical transformations due to the presence of both the ethenyl and aldehyde functionalities, making it a versatile intermediate in organic synthesis and medicinal chemistry .

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide .
  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride .
  • Electrophilic Substitution: The ethenyl group allows for electrophilic substitution reactions, enabling further functionalization of the compound .

These reactions highlight the compound's reactivity, which is essential for its application in synthetic chemistry.

The synthesis of 2-ethenylpyridine-4-carbaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Reaction: This method involves treating pyridine derivatives with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group .
  • Heck Reaction: The introduction of the ethenyl group can be accomplished through a palladium-catalyzed coupling reaction with an appropriate vinyl halide .
  • Oxidative Functionalization: Starting from 2-ethenylpyridine, oxidation processes can yield 2-ethenylpyridine-4-carbaldehyde directly under suitable conditions .

These methods reflect the compound's synthetic versatility and potential for large-scale production.

2-Ethenylpyridine-4-carbaldehyde has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Its unique chemical properties enable its use in developing new materials, particularly those requiring specific reactivity or functionalization.
  • Research Tool: The compound is useful in academic research for studying reaction mechanisms involving pyridine derivatives and aldehydes .

Interaction studies involving 2-ethenylpyridine-4-carbaldehyde primarily focus on its reactivity with biological molecules. The aldehyde functionality allows it to form covalent bonds with amines, potentially leading to the formation of imines or Schiff bases. This property can be exploited in drug design to enhance the efficacy of therapeutic compounds by targeting specific biological pathways . Additionally, studies on its interaction with metal ions may reveal catalytic properties that could be useful in various chemical transformations.

Several compounds share structural similarities with 2-ethenylpyridine-4-carbaldehyde, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Aspects
Pyridine-4-carbaldehydeLacks ethenyl groupMore stable; less reactive than 2-ethenylpyridine-4-carbaldehyde
Pyridine-2-carbaldehydeAldehyde at 2-positionDifferent reactivity profile; used in different synthetic pathways
6-Ethenylpyridine-2-carbaldehydeEthenyl group at 6-positionSimilar reactivity but different substitution patterns
4-Methylpyridine-2-carbaldehydeMethyl instead of ethenylDifferent steric effects; affects reactivity and interaction with substrates

The uniqueness of 2-ethenylpyridine-4-carbaldehyde lies in its dual functionality—both an ethenyl and an aldehyde group—which provides diverse reactivity options for further chemical transformations. This makes it particularly valuable in synthetic chemistry compared to its analogs .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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